![molecular formula H4Ni3O9Si2 B15178590 Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-) CAS No. 12519-85-6](/img/structure/B15178590.png)
Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-) is a heterocyclic organic compound with the molecular formula H4Ni3O9Si2 and a molecular weight of 380.277560 g/mol . This compound is known for its unique structure, which includes nickel, hydroxide, and disilicate components. It is primarily used in experimental and research settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-) typically involves the reaction of nickel salts with silicate sources under controlled conditions. The reaction is carried out in an aqueous medium, where nickel(II) ions react with orthosilicate ions to form the trinickelate complex. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nickel salts and silicate sources. The reaction is conducted in large reactors with precise control over reaction parameters to achieve high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to lower oxidation state nickel complexes.
Substitution: The hydroxide and silicate groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligands such as ammonia, phosphines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state nickel complexes.
Reduction: Lower oxidation state nickel complexes.
Substitution: Nickel complexes with substituted ligands.
Applications De Recherche Scientifique
Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a precursor for the synthesis of other nickel complexes.
Biology: Investigated for its potential use in biological systems due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases involving nickel deficiency.
Industry: Utilized in the production of advanced materials and as a component in specialized coatings and catalysts.
Mécanisme D'action
The mechanism of action of Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through coordination bonds, altering their activity and function. The pathways involved include the modulation of redox reactions and the stabilization of reactive intermediates.
Comparaison Avec Des Composés Similaires
Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-) can be compared with other nickel-silicate complexes:
Nickel orthosilicate: Similar structure but lacks the hydroxide component.
Nickel disilicate: Contains two silicate groups but different coordination environment.
Nickel hydroxide: Contains hydroxide but lacks silicate groups.
The uniqueness of Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-) lies in its combination of nickel, hydroxide, and silicate components, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
12519-85-6 |
|---|---|
Formule moléculaire |
H4Ni3O9Si2 |
Poids moléculaire |
380.28 g/mol |
Nom IUPAC |
hydron;nickel(2+);hydroxide;disilicate |
InChI |
InChI=1S/3Ni.2O4Si.H2O/c;;;2*1-5(2,3)4;/h;;;;;1H2/q3*+2;2*-4;/p+2 |
Clé InChI |
BUISLYBGLXDIMJ-UHFFFAOYSA-P |
SMILES canonique |
[H+].[H+].[H+].[OH-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Ni+2].[Ni+2].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



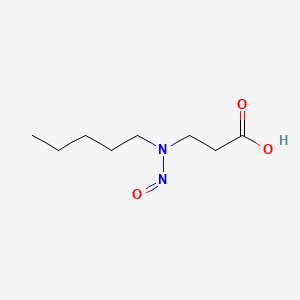


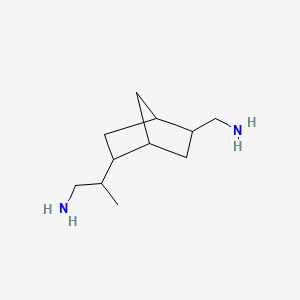
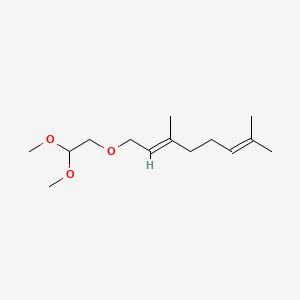


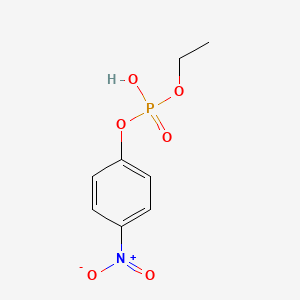
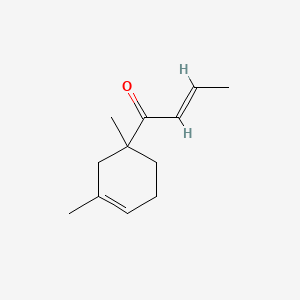

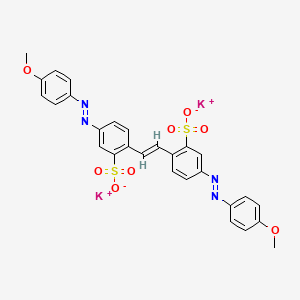
![2-[(Diethylamino)methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B15178580.png)

